(S)-Coriolic acid
Description
Nomenclature and Stereochemistry of Coriolic Acid
The precise naming and structural representation of coriolic acid are crucial for accurate scientific communication. The molecule's stereochemistry, in particular, gives rise to different isomers with distinct properties.
This nomenclature specifies the S configuration at the 13th carbon, indicating a particular three-dimensional arrangement of the hydroxyl group. wikipedia.orgnih.gov The designations "9Z" and "11E" refer to the cis and trans geometry of the double bonds at the 9th and 11th carbon positions, respectively. wikipedia.orgnih.gov This specific isomer is a primary focus in many research contexts. wikipedia.org
A common synonym for the aforementioned compound is (S)-Coriolic acid, often abbreviated as 13(S)-HODE (13(S)-hydroxyoctadecadienoic acid). nih.govnih.gov This shortened form is frequently used in biochemical and medical literature for brevity. wikipedia.org
This notation refers to a racemic mixture, which contains equal amounts of the (R) and (S) enantiomers of coriolic acid. ncats.iolookchem.com The (±) symbol also indicates a racemic mixture. lookchem.com The production of 13(S)-HODE is often accompanied by its stereoisomer, 13(R)-hydroxy-9Z,11E-octadecadienoic acid (13(R)-HODE). wikipedia.org
This is the systematic IUPAC (International Union of Pure and Applied Chemistry) name for coriolic acid, which unambiguously describes its chemical structure without specifying the stereochemistry at the 13th carbon. nih.gov This name is foundational for the precise identification of the molecule in chemical databases and publications. nih.gov
Occurrence and Natural Sources in Research Contexts
Coriolic acid has been identified and isolated from a variety of natural, primarily plant-based, sources. The study of these sources is critical for understanding the compound's distribution in nature.
Salicornia herbacea L. : Research has identified coriolic acid in this halophyte, also known as glasswort. nih.govmdpi.com A study focused on breast cancer stem cells utilized bioassay-guided fractionation to isolate coriolic acid from S. herbacea. nih.govmdpi.com
Coriaria myrtifolia : This plant, commonly known as redoul, is another documented source of coriolic acid. lookchem.com It is a shrub found in the western Mediterranean area. wikipedia.org
Hernandia ovigera : While detailed studies are less common, coriolic acid has been reported as a constituent of this species of the Hernandiaceae family.
Chromolaena odorata : Bioassay-guided fractionation of the aerial parts of this plant has led to the isolation of this compound. nih.govresearchgate.net This research was conducted in the context of identifying compounds with anti-inflammatory properties. nih.govresearchgate.net
Poppy Seed (Papaver somniferum) : Poppy seeds are rich in linoleic acid, which is a direct precursor to coriolic acid. nih.govhealthline.comnih.gov The oil derived from these seeds contains a high concentration of this polyunsaturated fatty acid. nih.govhealthline.com
| Plant Source | Key Research Findings |
| Salicornia herbacea L. | Isolated coriolic acid using mammosphere formation inhibition bioassay-guided fractionation. nih.govmdpi.com |
| Coriaria myrtifolia | Identified as a natural source of the compound. lookchem.com |
| Hernandia ovigera | Reported to contain coriolic acid. |
| Chromolaena odorata | This compound was isolated from the aerial parts through bioassay-guided fractionation. nih.govresearchgate.net |
| Poppy Seed (Papaver somniferum) | A significant source of linoleic acid, the precursor to coriolic acid. nih.govhealthline.comnih.gov |
Fungal Sources (e.g., Fusarium incarnatum, Basidiomycota)
Fungi, particularly endophytic species that reside within plant tissues, are recognized as prolific producers of bioactive secondary metabolites. nih.gov Among these is the genus Fusarium, a group of filamentous ascomycete fungi known for its chemical diversity. nih.govwebmd.com Research has identified the species Fusarium incarnatum as a source of Coriolic acid. nih.gov Endophytic fungi like Fusarium are considered a valuable reservoir for novel natural products with potential applications in various fields. nih.gov The investigation into fungal metabolites continues to be a significant area of research for discovering new and useful compounds.
Cyanobacterial Sources (e.g., Oscillatoria redekei)
Cyanobacteria, also known as blue-green algae, are ancient prokaryotic organisms that produce a wide array of secondary metabolites. nih.gov Bioassay-guided fractionation of extracts from the cyanobacterium Oscillatoria redekei (syn. Limnothrix redekei) led to the isolation and identification of Coriolic acid, specifically 13-hydroxy-9Z, 11E-octadecadienoic acid (13-HODE). nih.gov This discovery marked the first report of Coriolic acid's occurrence in cyanobacteria, expanding the known natural sources of this compound. nih.gov The study highlighted the potential of cyanobacteria as a source for discovering biologically active fatty acids. nih.gov
Endogenous Formation in Biological Systems (e.g., human psoriatic skin scales)
Coriolic acid (referred to as 13-hydroxyoctadecadienoic acid or 13-HODE in dermatological literature) is also formed endogenously in mammalian systems, including humans. researchgate.netwikipedia.org Notably, its presence has been extensively studied in the context of psoriasis, a chronic inflammatory skin condition. nih.govresearchgate.net Research has shown that the levels of 13-HODE are increased in psoriatic skin when compared to healthy, unaffected skin. nih.govresearchgate.net Furthermore, studies have found that the serum levels of 13-HODE in individuals with psoriasis are positively correlated with the severity of the disease, as measured by the Psoriasis Area and Severity Index (PASI) score. researchgate.net This endogenous formation is linked to the metabolism of linoleic acid via lipoxygenase pathways, which are often dysregulated in inflammatory conditions. nih.govresearchgate.net
Chemical Compound Data
Below are the detailed chemical properties of Coriolic acid.
| Identifier | Value |
|---|---|
| IUPAC Name | (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid |
| Molecular Formula | C18H32O3 |
| Molecular Weight | 296.4 g/mol |
| CAS Number | 18104-45-5 |
| PubChem CID | 5282947 |
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
CAS No. |
18104-45-5 |
|---|---|
Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1 |
InChI Key |
HNICUWMFWZBIFP-IRQZEAMPSA-N |
physical_description |
Solid |
Synonyms |
13-HODD 13-HODE 13-hydroxy-9,11-octadecadienoic acid 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer 13-hydroxyoctadecadienoic acid 13-LOX |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Coriolic Acid
Precursor Fatty Acids and Metabolic Origins
The metabolic journey to coriolic acid begins with specific dietary or endogenous fatty acids that serve as substrates for enzymatic modification.
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid with an 18-carbon chain and two cis double bonds at positions 9 and 12 (18:2 n-6), is the principal precursor for coriolic acid medchemexpress.commedchemexpress.commolnova.comnih.govwikipedia.orgchemicalbook.com. The metabolic transformation of linoleic acid into coriolic acid is predominantly mediated by lipoxygenase enzymes. These enzymes catalyze the addition of molecular oxygen to the 1,Z-4,2 pentadienyl system of linoleic acid, yielding hydroperoxy fatty acids. Specifically, the action of 15-lipoxygenase (15-LOX) on linoleic acid leads to the formation of (S)-coriolic acid, also identified as 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) medchemexpress.commedchemexpress.commolnova.comnih.govchemicalbook.com. In some instances, non-enzymatic oxidation of linoleic acid can also produce racemic coriolic acid, denoted as (±)-13-HODE medchemexpress.com.
Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid (20:4 n-6), is a key substrate in the production of various signaling molecules known as eicosanoids, including prostaglandins (B1171923) and leukotrienes clinref.comnih.govcvphysiology.com. While arachidonic acid metabolism is a significant area of oxylipin research, it is not a direct precursor for coriolic acid synthesis. Studies indicate that certain lipoxygenases, such as 15-LOX-2, can metabolize arachidonic acid into 15-hydroxyeicosatetraenoic acid (15-HETE), a compound distinct from coriolic acid and lacking the same biological activities nih.gov. The pathways involving arachidonic acid are generally separate from the direct biosynthesis of coriolic acid, which is primarily linked to linoleic acid.
Enzymatic Catalysis in Coriolic Acid Synthesis
The conversion of precursor fatty acids into coriolic acid is achieved through the catalytic action of specific enzymes, primarily lipoxygenases, which exhibit distinct substrate specificities and regioselectivities.
Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that play a crucial role in the biosynthesis of oxylipins. They catalyze the stereospecific and regiospecific incorporation of molecular oxygen into polyunsaturated fatty acids researchgate.net.
Soybean Lipoxygenase-1 (LOX-1): This enzyme is extensively studied and recognized for its efficiency in the synthesis of coriolic acid. Soybean LOX-1 catalyzes the oxidation of linoleic acid to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPOD), which is subsequently reduced to form (+)-coriolic acid tandfonline.comtandfonline.comresearchgate.netresearchgate.netcapes.gov.br. The optimization of reaction conditions using soybean LOX-1 has been reported to achieve high yields and purity of (+)-coriolic acid from linoleic acid tandfonline.comtandfonline.comresearchgate.netresearchgate.netcapes.gov.br.
15-Lipoxygenase (15-LOX): This class of enzymes is directly involved in the metabolism of linoleic acid to this compound medchemexpress.commedchemexpress.commolnova.comchemicalbook.com. Mammalian and plant 15-LOXs are key in generating this specific oxylipin.
Barley Seed Lipoxygenase: Lipoxygenases isolated from barley seeds have also been utilized for the chemo-enzymatic synthesis of hydroxylated fatty acids, including derivatives related to coriolic acid researchgate.netresearchgate.net.
LOXs function by inserting molecular oxygen into the bis-allylic methylene (B1212753) group of polyunsaturated fatty acids, typically forming conjugated diene hydroperoxides tandfonline.com.
Lipoxygenases are characterized by their specificity in both the position (regiospecificity) and the stereochemistry (stereospecificity) of oxygen insertion.
Regiospecificity: Linoleic acid, with its double bonds at the 9 and 12 positions, can be oxygenated at either the C-13 or C-9 position. Soybean lipoxygenase-1 (LOX-1) primarily exhibits 13-lipoxygenase activity, preferentially forming 13-hydroperoxy-octadecadienoic acid (13-HPOD) from linoleic acid tandfonline.comnih.govuu.nl. In contrast, other lipoxygenases, such as soybean lipoxygenase-2, can produce a mixture of 9- and 13-hydroperoxy isomers nih.govuu.nl. The pH of the reaction environment can influence the regiospecificity of certain lipoxygenases, as observed with soybean preparations where pH 9.0 favors 13-HPOD formation, while pH 6.6 can lead to a higher proportion of 9-HPOD uu.nl.
Stereospecificity: Lipoxygenases typically introduce oxygen at a specific chiral center, often leading to the (S)-configuration. For instance, soybean LOX-1 catalyzes the formation of 13(S)-HPOD, which is the direct precursor to this compound chemicalbook.comtandfonline.comtandfonline.comresearchgate.netresearchgate.netcapes.gov.br.
While lipoxygenases primarily function as dioxygenases, their hydroperoxide products can participate in subsequent reactions, some of which involve radical intermediates. In the absence of molecular oxygen, lipoxygenases can catalyze anaerobic reactions between their hydroperoxide products and substrates, a process that may lead to the generation of deleterious radicals researchgate.netd-nb.info.
Furthermore, the hydroperoxide intermediates formed by lipoxygenases are susceptible to decomposition. For example, when treated with reagents like the Fenton reagent (Fe²⁺/EDTA/H₂O₂) or in the presence of enzymes such as myeloperoxidase (MPO) and activated neutrophils, these hydroperoxides can undergo oxidation, generating peroxyl and alkoxyl radicals researchgate.netnih.govnih.gov. These radical species can initiate further oxidative processes, including lipid peroxidation nih.govnih.gov. However, the direct enzymatic action of lipoxygenases in the synthesis of coriolic acid is primarily oxygenation, not radical generation. The hydroperoxide products are the key intermediates that can then be reduced to the final hydroxylated fatty acids like coriolic acid.
Data Tables
Table 1: Key Lipoxygenases Involved in Coriolic Acid Biosynthesis
| Enzyme | Primary Substrate | Primary Product(s) | Notes |
| Soybean Lipoxygenase-1 (LOX-1) | Linoleic Acid (LA) | 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPOD) | Highly efficient for 13-HPOD formation, especially at alkaline pH (pH 9.0); precursor to (+)-coriolic acid. |
| 15-Lipoxygenase (15-LOX) | Linoleic Acid (LA) | (S)-13-hydroxy-9Z,11E-octadecadienoic acid (this compound / 13(S)-HODE) | Directly metabolizes LA to this compound. |
| Barley Seed Lipoxygenase | Linoleic Acid (LA) | 9-hydroperoxy, trans-10, cis-12-octadecadienoic acid | Primarily forms 9-HPOD isomer from LA; also used for synthesizing related compounds. |
| Soybean Lipoxygenase-2 (LOX-2) | Linoleic Acid (LA) | Mixture of 9- and 13-hydroperoxy isomers | Exhibits both 9- and 13-lipoxygenase activity, particularly at neutral pH (pH 6.6). |
Table 2: Optimized Conditions for Chemo-enzymatic Synthesis of (+)-Coriolic Acid using Soybean Lipoxygenase-1
| Parameter | Optimal Value | Resulting Yield / Purity / e.e. |
| Oxygen Pressure | 2.5 bar | |
| Temperature | 5°C | |
| pH | 11 | |
| Enzyme Concentration | 4 mg/ml | |
| Substrate Concentration | 0.1 M | 54% yield, 99% purity, 97% e.e. |
Role of Desaturases
Information regarding the specific role of desaturases in the direct biosynthesis of coriolic acid from its immediate precursors was not explicitly detailed in the provided search results. However, desaturases are generally involved in introducing double bonds into fatty acid chains. The formation of coriolic acid from linoleic acid (which already possesses double bonds at positions 9 and 12) is primarily attributed to lipoxygenases. These enzymes introduce a hydroperoxy group at the C-13 position and isomerize the double bond geometry to create the characteristic conjugated system of coriolic acid. It is possible that desaturases play a role in the upstream synthesis of the linoleic acid precursor itself from saturated fatty acids, but their direct involvement in the final steps leading to coriolic acid is not the focus of the available literature.
Chemo-enzymatic and Stereoselective Synthesis Methodologies
Significant research has been dedicated to developing efficient and stereoselective methods for synthesizing coriolic acid, often combining chemical and enzymatic steps to achieve high yields and enantiomeric purity.
Optimization of Large Scale Preparation
Optimizing the large-scale preparation of coriolic acid has largely focused on utilizing soybean lipoxygenase-1 (LOX-1) for the regioselective and stereoselective hydroxylation of linoleic acid. Several studies have identified optimal reaction conditions to maximize yield and enantiomeric excess (e.e.).
Table 1: Optimized Conditions for Large-Scale Coriolic Acid Synthesis using Soybean Lipoxygenase-1
| Parameter | Optimized Value | Yield (%) | Enantiomeric Excess (e.e.) | Product Form | Reference(s) |
| Substrate Conc. (LA) | 0.1 M | 54 | 97% | (+)-Coriolic Acid | researchgate.netresearchgate.nettandfonline.comtandfonline.comcapes.gov.br |
| Oxygen Pressure | 2.5 bar | researchgate.netresearchgate.nettandfonline.comtandfonline.comcapes.gov.br | |||
| Temperature | 5°C | researchgate.netresearchgate.nettandfonline.comtandfonline.comcapes.gov.br | |||
| pH | 11 | researchgate.netresearchgate.nettandfonline.comtandfonline.comcapes.gov.br | |||
| Enzyme Conc. (LOX-1) | 4 mg/ml | researchgate.netresearchgate.nettandfonline.comtandfonline.comcapes.gov.br | |||
| Substrate Conc. (LA) | 40 g/L | 80 | >95% (S configuration) | Coriolic Acid | researchgate.net |
| Substrate Conc. (LA) | 100-300 g/L | 40 | N/A | HPODE | researchgate.net |
| Method | Single-step, immobilized LOX, cysteine reduction | 70 | N/A | Coriolic Acid | bac-lac.gc.ca |
Note: HPODE refers to Hydroperoxyoctadecadienoic acid, a precursor to coriolic acid.
These optimizations have enabled the synthesis of gram amounts of (+)-coriolic acid with high purity and stereoselectivity researchgate.netresearchgate.nettandfonline.comtandfonline.comcapes.gov.br. Further efforts have explored single-step methods using immobilized lipoxygenases and reducing agents like cysteine, achieving yields of 70% bac-lac.gc.ca.
Microbial Reduction Techniques
Microbial reduction techniques offer a stereoselective approach to synthesizing coriolic acid or its precursors. For instance, the reduction of a corresponding ketone using yeasts has been employed to achieve high enantioselectivity in the synthesis of this compound jst.go.jp. Similarly, microbial reduction of keto acids has been utilized to obtain specific enantiomers of related compounds, indicating the broader applicability of this approach in chiral synthesis researchgate.net.
Chemo-enzymatic Enantiospecific Synthesis
Chemo-enzymatic strategies are widely adopted for the enantiospecific synthesis of coriolic acid, leveraging the high selectivity of enzymes. A common approach involves the use of soybean lipoxygenase-1 (LOX-1) to convert linoleic acid into its hydroperoxy derivative, followed by chemical reduction steps to yield coriolic acid researchgate.netresearchgate.nettandfonline.comtandfonline.comcapes.gov.brbac-lac.gc.caacs.org. Another notable method employs immobilized alcohol dehydrogenase from baker's yeast for the enantiospecific synthesis of this compound jst.go.jpsemanticscholar.orgmolaid.com. Chemo-enzymatic procedures also incorporate chemical reducing agents like triphenylphosphine (B44618) (TPP) in conjunction with enzymatic steps d-nb.info.
Total Enantiospecific Synthesis
Total enantiospecific synthesis aims to construct coriolic acid from simple starting materials with precise control over stereochemistry. Several routes have been developed:
One pathway begins with D-mannitol as a chiral starting material researchgate.net.
Another strategy utilizes palladium-catalyzed coupling reactions and stereoselective reduction of triple bonds, often starting from silylated ethene and acetylene (B1199291) derivatives ias.ac.inresearchgate.netresearchgate.net.
A formal synthesis has been reported that employs the base-induced elimination of a cyclic sulfite (B76179) to generate a key allylic alcohol intermediate york.ac.uk.
Enantioselective reduction of carbonyl groups using chiral reducing agents, such as (S)-BINAL-H, has also been demonstrated to yield intermediates with high enantiomeric excess (e.g., 94% e.e.) en route to coriolic acid researchgate.net.
Synthetic Routes and Yield Optimization
Compound List:
Coriolic acid (13-hydroxy-9Z,11E-octadecadienoic acid)
Linoleic acid
13-S-hydroperoxy-9Z,11E-octadecadienoic acid
Dimorphecolic acid
Vernolic acid
(S)-15,16-didehydrocoriolic acid
(S)-BINAL-H (chiral reducing agent)
Triphenylphosphine (TPP) (reducing agent)
Soybean lipoxygenase-1 (LOX-1) (enzyme)
Alcohol dehydrogenase (enzyme)
Biological Activities and Mechanisms of Action of Coriolic Acid
Anticancer Research
The anticancer research on coriolic acid primarily focuses on its impact on cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, and resistance to conventional therapies nih.govresearchgate.netmdpi.com.
Suppression of Breast Cancer Stem Cells (BCSCs)
Coriolic acid has demonstrated a notable ability to suppress the formation and activity of breast cancer stem cells (BCSCs) nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netiiarjournals.orgistis.sh.cnresearchgate.netreferencecitationanalysis.comresearchgate.net. Studies indicate that this compound can inhibit the self-renewal capacity of BCSCs, a critical characteristic that contributes to tumor maintenance and relapse nih.govresearchgate.netmdpi.com. By targeting BCSCs, coriolic acid offers a potential strategy to disrupt the root causes of cancer progression and therapeutic resistance nih.govresearchgate.netmdpi.com.
Regulation of c-Myc Gene Expression
A significant mechanism through which coriolic acid exerts its effects is the regulation of the c-Myc gene nih.govnih.govmdpi.comresearchgate.netresearchgate.netiiarjournals.org. c-Myc is a proto-oncogene that plays a crucial role in cell cycle progression, proliferation, and the survival of cancer stem cells nih.govnih.govresearchgate.netresearchgate.netmdpi.com. Research has shown that coriolic acid can decrease both the transcriptional and translational levels of c-Myc in BCSCs nih.govnih.govresearchgate.netresearchgate.netiiarjournals.org. This downregulation of c-Myc is considered a key factor in its ability to inhibit BCSC survival and function nih.govresearchgate.netresearchgate.netiiarjournals.org.
Inhibition of Mammosphere Formation
Mammosphere formation is a widely used in vitro assay to assess the self-renewal capacity of cancer stem cells nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netiiarjournals.orgresearchgate.netresearchgate.netnih.govresearchgate.net. Coriolic acid has been shown to significantly inhibit the formation of mammospheres in breast cancer cell lines nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netiiarjournals.orgresearchgate.netresearchgate.netnih.govresearchgate.net. This inhibition suggests that coriolic acid effectively targets the stem-like properties of cancer cells, thereby limiting their ability to form tumors and propagate nih.govnih.govmdpi.comresearchgate.netresearchgate.netiiarjournals.org.
Effects on CD44high/CD24low Subpopulation
The CD44high/CD24low phenotype is a well-established marker for breast cancer stem cells nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netiiarjournals.orgresearchgate.netresearchgate.net. Coriolic acid treatment has been shown to reduce the proportion of cells exhibiting this stem cell marker nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netiiarjournals.orgresearchgate.netresearchgate.net. Specifically, treatment of MDA-MB-231 cells with 200 µM coriolic acid decreased the CD44high/CD24low subpopulation from 94.0% to 66.3% nih.gov. This reduction in the CSC marker subpopulation further supports coriolic acid's role in targeting and diminishing cancer stem cell populations nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netiiarjournals.orgresearchgate.netresearchgate.net.
Inhibition of Cancer Cell Proliferation
Beyond its effects on cancer stem cells, coriolic acid also inhibits the proliferation of various cancer cell lines, including human breast cancer cells (MDA-MB-231 and MCF-7) and murine and human colon cancer cells nih.govmdpi.comresearchgate.netresearchgate.netiiarjournals.orgresearchgate.netresearchgate.netmdpi.come-century.ustaylorfrancis.com. The compound exhibits dose-dependent antiproliferative effects nih.goviiarjournals.org. For example, the IC50 values for coriolic acid against MDA-MB-231 and MCF-7 cells after 24 hours of incubation were determined to be 289.3 µM and 386.9 µM, respectively nih.gov. Coriolic acid also inhibited the proliferation of both murine (e.g., MC38) and human (e.g., HCA-7) colon cancer cells nih.govresearchgate.net.
Table 1: Antiproliferative Effects of Coriolic Acid on Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Reference |
| MDA-MB-231 | 289.3 | 24 hours | nih.gov |
| MCF-7 | 386.9 | 24 hours | nih.gov |
| Murine colon cancer | Not specified | Not specified | nih.govresearchgate.net |
| Human colon cancer | Not specified | Not specified | nih.govresearchgate.net |
Table 2: Effect of Coriolic Acid on CD44high/CD24low Subpopulation in MDA-MB-231 Cells
| Treatment | Concentration | CD44high/CD24low Subpopulation (%) | Reference |
| Control | N/A | 94.0 | nih.gov |
| Coriolic Acid | 200 µM | 66.3 | nih.gov |
Table 3: Induction of Apoptosis in MDA-MB-231 Mammospheres by Coriolic Acid
| Treatment | Concentration | Apoptosis Stage | Percentage (%) | Reference |
| Control | N/A | Early Apoptosis | 1.8 | nih.gov |
| Coriolic Acid | 150 µM | Early Apoptosis | 5.1 | nih.gov |
| Control | N/A | Late Apoptosis | 5.7 | nih.gov |
| Coriolic Acid | 150 µM | Late Apoptosis | 39.6 | nih.gov |
Table 4: Inhibition of Mammosphere Formation and CSC Marker Gene Expression by Coriolic Acid
| Effect | Coriolic Acid Treatment | Reference |
| Inhibition of Mammosphere Formation | Yes | nih.govnih.govmdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netiiarjournals.orgresearchgate.netresearchgate.netnih.govresearchgate.net |
| Decreased Expression of Nanog | Yes | nih.govresearchgate.netiiarjournals.org |
| Decreased Expression of Oct4 | Yes | nih.govresearchgate.netiiarjournals.org |
| Decreased Expression of CD44 | Yes | nih.govresearchgate.netiiarjournals.org |
| Decreased Transcriptional Level of c-Myc | Yes | nih.govnih.govmdpi.comresearchgate.netresearchgate.netiiarjournals.org |
| Decreased Translational Level of c-Myc | Yes | nih.govnih.govmdpi.comresearchgate.netresearchgate.netiiarjournals.org |
Compound List:
Coriolic acid
13-(S)-Hydroxy-9Z, 11E-octadecadienoic Acid
13-HODE
Arachidonic acid (AA)
Linoleic acid (LA)
15-lipoxygenase 1 (15-LOX-1)
15-hydroxyeicosatetraenoic acid (15-HETE)
c-Myc
Nanog
Oct4
CD44
CD24
MDA-MB-231
MCF-7
HEK-293 cells
13-Oxo-ODE
13-ketooctadienoic acid (13-KODE)
9-KODE
β-actin
Lamin B
Aldehyde dehydrogenase 1 (ALDH1)
Modulation of Cancer Stem Cell Markers (e.g., Nanog, Oct4)
Coriolic acid has demonstrated potent activity against cancer stem cells (CSCs), a subpopulation of cells responsible for tumor initiation, maintenance, recurrence, and metastasis nih.gov. Studies indicate that coriolic acid, isolated from Salicornia herbacea L., effectively suppresses breast cancer stem cells (BCSCs) nih.gov. This suppression is characterized by a reduction in the proportion of cells exhibiting the CSC phenotype, specifically the CD44high/CD24low cell subpopulation, which decreased from 94.0% to 66.3% in treated cells nih.gov. Furthermore, coriolic acid has been shown to downregulate key genes associated with stemness, including Nanog, Oct4, and CD44 nih.govablesci.comreferencecitationanalysis.com. The compound also significantly reduces the expression of c-Myc, a critical gene for CSC survival, at both transcriptional and translational levels nih.gov. These actions contribute to inducing apoptosis in BCSCs and inhibiting mammosphere formation, a measure of CSC self-renewal capacity nih.gov.
Table 1: Modulation of Cancer Stem Cell Markers by Coriolic Acid
| Marker/Phenotype | Effect of Coriolic Acid | Reference |
| Nanog | Decreased expression | nih.govablesci.comreferencecitationanalysis.com |
| Oct4 | Decreased expression | nih.govablesci.comreferencecitationanalysis.com |
| CD44 | Decreased expression | nih.govablesci.comreferencecitationanalysis.com |
| CD44high/CD24low subpopulation | Reduced from 94.0% to 66.3% | nih.gov |
| Mammosphere formation | Inhibited | nih.gov |
| BCSC apoptosis | Induced | nih.gov |
Anti-inflammatory Research
Coriolic acid exhibits significant anti-inflammatory properties, mediated through several key cellular pathways. Research has identified its ability to suppress inflammatory responses in various cell types, particularly in murine macrophages stimulated with lipopolysaccharide (LPS) mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net.
Inhibition of NF-κB Activation
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. Coriolic acid and its derivatives have been shown to inhibit NF-κB activation in LPS-stimulated RAW 264.7 macrophages mdpi.comresearchgate.net. Specifically, coriolic acid has been observed to inhibit the LPS-mediated nuclear translocation of NF-κB p65 mdpi.com. Mechanistically, (S)-coriolic acid increases the phosphorylation of IκBα at serine 32, leading to IκB degradation and subsequent NF-κB activation. It also enhances the phosphorylation of IKKβ at tyrosine 199, which further promotes IκBα phosphorylation and NF-κB activation molnova.com. Furthermore, compounds like this compound methyl ester, isolated from Chromolaena odorata, demonstrated inhibitory effects on NF-κB activity with an IC50 of 5.73 μM nih.govresearchgate.net.
Inhibitory Effects on Nitric Oxide (NO) Production
Coriolic acid has been found to suppress the production of nitric oxide (NO) in inflammatory conditions. In LPS-stimulated RAW 264.7 macrophages, coriolic acid inhibited NO production by downregulating inducible nitric oxide synthase (iNOS) mdpi.comresearchgate.net. Studies on compounds isolated from Chromolaena odorata showed that this compound and its methyl ester inhibited NO production, with the methyl ester ester being particularly potent, exhibiting an IC50 of 5.22 μM nih.govresearchgate.net.
Role in PPARγ Activation
This compound, also known as 13(S)-HODE, functions as an endogenous ligand that activates Peroxisome Proliferator-Activated Receptor gamma (PPARγ) molnova.commedchemexpress.com. PPARγ is a nuclear receptor that plays a crucial role in various cellular processes, including inflammation, metabolism, and cell differentiation smw.chmdpi.complos.org. The activation of PPARγ by this compound suggests a mechanism by which it may exert some of its observed biological effects molnova.commedchemexpress.com.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
Coriolic acid has demonstrated selective inhibitory activity against Cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory cascade frontiersin.orgstanford.edunih.govwikipedia.orgccjm.org. Research has reported that 13-(S)-hydroxy-9Z,11E-octadecadienoic acid, identified as this compound, exhibited selective COX-2 inhibition with an IC50 value of 0.30 μM frontiersin.org. This selective inhibition of COX-2 is a key target for anti-inflammatory drugs, aiming to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs frontiersin.orgstanford.edunih.govwikipedia.orgccjm.org.
Antimicrobial Research
Coriolic acid has demonstrated efficacy against certain bacteria and fungi, positioning it as a potential agent in combating microbial infections.
Coriolic acid has shown inhibitory effects against several Gram-positive bacteria. Studies have reported its activity against Bacillus subtilis, Micrococcus flavus, and Staphylococcus aureus mdpi.comresearchgate.netresearchgate.netuzh.chucl.ac.uk. For instance, when tested using an agar-plate diffusion test, coriolic acid extracted from the cyanobacterium Oscillatoria redekei inhibited the growth of Bacillus subtilis, Micrococcus flavus, and Staphylococcus aureus mdpi.comuzh.ch. The minimal inhibitory concentration (MIC) against Staphylococcus aureus SBUG 11 has been reported as 75 µg/mL researchgate.net. While effective against some strains, it was noted that coriolic acid did not exhibit activity against multiresistant Staphylococcus aureus strains researchgate.net.
Table 1: Antibacterial Activity of Coriolic Acid
| Bacteria Tested | Inhibition Observed | MIC (µg/mL) | Source(s) |
| Bacillus subtilis | Yes | ~66.7 | researchgate.net |
| Micrococcus flavus | Yes | - | mdpi.comresearchgate.netresearchgate.netuzh.chucl.ac.uk |
| Staphylococcus aureus SBUG 11 | Yes | 75 | researchgate.net |
| Staphylococcus aureus ATCC 25923 | Yes | - | mdpi.comresearchgate.netuzh.ch |
| Multiresistant S. aureus | No | - | researchgate.net |
Note: MIC values were not consistently reported for all bacteria across all sources. '-' indicates no specific value was found in the cited sources for that particular bacterium.
Coriolic acid has demonstrated antifungal properties against various plant pathogenic fungi. In vitro studies have indicated strong inhibitory activity against Leptosphaeria maculans and Aspergillus niger cdnsciencepub.comnih.gov. MIC values for coriolic acid against L. maculans were reported around 0.73 (±0.10) g·L−1, and against A. niger as 0.78 (±0.10) g·L−1 cdnsciencepub.com. It also showed inhibitory effects against Sclerotinia sclerotiorum and Pyrenophora teres, although with higher MIC values cdnsciencepub.com. For Fusarium graminearum, the MIC exceeded 6 g·L−1 cdnsciencepub.com. Coriolic acid has also been found to inhibit conidiospores of Aspergillus species and P. roqueforti with MICs ≤ 1 g/L ualberta.ca. Research suggests that while effective against filamentous fungi, coriolic acid shows less activity against yeasts researchgate.net.
Table 2: Antifungal Properties of Coriolic Acid
| Fungi Tested | MIC (g·L−1) | MIC (µg/mL) | Source(s) |
| Leptosphaeria maculans | 0.73 (±0.10) | - | cdnsciencepub.com |
| Aspergillus niger | 0.78 (±0.10) | - | cdnsciencepub.com |
| Sclerotinia sclerotiorum | Higher than above | - | cdnsciencepub.com |
| Pyrenophora teres | Higher than above | - | cdnsciencepub.com |
| Pyrenophora tritici-repentis | Higher than above | - | cdnsciencepub.com |
| Fusarium graminearum | > 6 | - | cdnsciencepub.com |
| Aspergillus spp. (conidiospores) | ≤ 1 | - | ualberta.ca |
| P. roqueforti (conidiospores) | ≤ 1 | - | ualberta.ca |
Note: MIC values were reported in different units (g·L−1 and µg/mL) and with varying precision across sources. '-' indicates no specific value was found in the cited sources for that particular fungus.
Other Biological Effects and Related Research
Beyond its antimicrobial actions, coriolic acid is implicated in cellular signaling, tissue injury, and possesses antioxidant capabilities.
Coriolic acid has been identified as a mediator that can induce mitochondrial dysfunction and subsequent airway epithelial injury molnova.commedchemexpress.commedchemexpress.com. Studies indicate that exposure to 13-S-HODE (coriolic acid) can lead to structural alterations and damage within bronchial epithelial cells molnova.commedchemexpress.com. In vivo experiments have demonstrated that intranasal administration of coriolic acid in mice resulted in significant airway dysfunction, increased airway neutrophilia, mitochondrial damage, and epithelial injury molnova.com. These effects are thought to contribute to the pathology of respiratory conditions such as asthma, where mitochondrial dysfunction can lead to increased reactive oxygen species (ROS) production, cell death, and inflammation medchemexpress.comnih.govmdpi.comnih.gov.
Coriolic acid acts as a significant intracellular signaling molecule, playing a role in cell proliferation and differentiation processes molnova.commedchemexpress.comtargetmol.commedchemexpress.comchemicalbook.comnih.govmdpi.com. It is generated through the metabolism of linoleic acid by lipoxygenases molnova.commedchemexpress.comtargetmol.commedchemexpress.comchemicalbook.comnih.gov. Coriolic acid has been shown to function as an endogenous ligand that activates the PPARγ receptor molnova.commedchemexpress.comtargetmol.commedchemexpress.comchemicalbook.com. Furthermore, it can influence cellular pathways such as NF-κB activation by promoting the phosphorylation of IκBα and Ikkinase-β, thereby regulating gene expression, including K1 expression molnova.commedchemexpress.comchemicalbook.com. In the context of cancer research, coriolic acid has been observed to inhibit the proliferation of breast cancer stem cells (BCSCs) and induce apoptosis, partly through the downregulation of the c-Myc protein nih.govnih.govresearchgate.net.
Coriolic acid possesses antioxidant properties, enabling it to scavenge free radicals mdpi.comresearchgate.netmedchemexpress.commedchemexpress.comproquest.comnih.govresearchgate.netbanglajol.infonih.govscielo.br. Its ability to neutralize reactive oxygen species has been investigated using established antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays proquest.comnih.govscielo.brmdpi.comresearchgate.nete3s-conferences.orgpan.olsztyn.pl. While specific quantitative data for coriolic acid across all these assays are not uniformly detailed in all cited literature, its classification as a compound with antioxidant potential is supported by various studies mdpi.comresearchgate.netmedchemexpress.commedchemexpress.com.
Compound List:
Coriolic acid (13-hydroxy-9Z,11E-octadecadienoic acid)
Impact on Lipid Metabolism (e.g., in mice liver)
Research indicates that coriolic acid and related compounds can influence lipid metabolism, particularly in the context of liver health in animal models. Studies have shown that compounds studied for their effects on non-alcoholic fatty liver disease (NAFLD) in mice, which are structurally related or derived from similar pathways as coriolic acid, demonstrate significant impacts on lipid accumulation and metabolism nih.govomicsdi.org.
This compound has been identified as an endogenous ligand that can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) molnova.commedchemexpress.com. PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, including adipogenesis, fatty acid storage, and insulin (B600854) sensitivity molnova.commedchemexpress.com.
Studies investigating compounds like Corilagin (which shares a similar naming convention and is studied in the context of metabolic disorders) in high-fat diet-fed mice have reported notable effects on lipid profiles nih.gov. These effects include the attenuation of hepatic steatosis and liver injury, a reduction in hepatic lipid accumulation, and improvements in plasma lipid concentrations. Specifically, these interventions have been shown to impact triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-c), and high-density lipoprotein cholesterol (HDL-c) levels nih.gov. Furthermore, such compounds have been observed to alleviate increases in plasma free fatty acids (FFA) and Fatty Acid Binding Protein 4 (FABP4) nih.gov.
Coriolic acid itself has been implicated in studies involving hepatic triglycerides in obese mice fed a high-fat diet omicsdi.org. While specific quantitative data from the provided snippets are limited, the general findings suggest a role in modulating lipid accumulation and improving metabolic health markers in mice.
Reported Effects of Coriolic Acid-Related Compounds on Lipid Metabolism in Mice
| Parameter / Effect | Reported Impact | Supporting Study |
| Hepatic Lipid Accumulation | Alleviated | nih.gov |
| Hepatic Triglycerides (TG) | Reduced | nih.gov |
| Hepatic Total Cholesterol (TC) | Reduced | nih.gov |
| Plasma Triglycerides (TG) | Improved | nih.gov |
| Plasma Total Cholesterol (TC) | Improved | nih.gov |
| Plasma Low-density lipoprotein cholesterol (LDL-c) | Improved | nih.gov |
| Plasma High-density lipoprotein cholesterol (HDL-c) | Improved | nih.gov |
| Plasma Free Fatty Acids (FFA) | Alleviated increase | nih.gov |
| Plasma Fatty Acid Binding Protein 4 (FABP4) | Alleviated increase | nih.gov |
| PPARγ Activation | Acts as an endogenous ligand to activate PPARγ | molnova.commedchemexpress.com |
| Hepatic Triglycerides (Obese Mice) | Implicated in studies related to hepatic triglycerides in obese mice on HFD omicsdi.org | omicsdi.org |
Analytical Research Methodologies for Coriolic Acid
The comprehensive analysis of coriolic acid involves meticulous isolation and purification processes, followed by detailed structural determination using advanced spectroscopic and spectrometric methods.
Isolation and Purification Techniques
The initial steps in analyzing coriolic acid typically involve its extraction from natural matrices and subsequent purification to obtain a sample suitable for detailed characterization.
Bioassay-Guided Fractionation : This technique is frequently employed to isolate bioactive compounds, including coriolic acid, from complex natural product mixtures. It involves partitioning crude extracts into various fractions and then testing these fractions for specific biological activity. The active fractions are further subjected to sequential separation steps, guided by the bioassay results, until the pure compound is obtained. For instance, coriolic acid has been isolated from Salicornia herbacea L. using mammosphere formation inhibition bioassay-guided fractionation researchgate.net. Similarly, studies on Chromolaena odorata utilized bioassay-guided fractionation to identify anti-inflammatory compounds, including (S)-coriolic acid nih.gov. Extracts from the cyanobacterium Oscillatoria redekei were also subjected to bioassay-guided fractionation, leading to the isolation of coriolic acid bac-lac.gc.calookchem.com. This process often involves initial extraction with solvents like methanol (B129727) or hexane, followed by partitioning with solvents such as ethyl acetate, and then employing chromatographic techniques for further separation researchgate.net.
Chromatographic Separations : Various chromatographic methods are instrumental in purifying coriolic acid.
Reverse-Phase Chromatography (RP-18) : This widely used technique separates compounds based on their hydrophobicity. RP-18 columns, packed with silica (B1680970) gel chemically bonded with octadecyl (C18) chains, are commonly used with mobile phases consisting of mixtures of water and organic solvents like methanol or acetonitrile (B52724), often with a gradient elution nih.govbac-lac.gc.calookchem.comdovepress.comresearchgate.netresearchgate.net. For example, dichloromethane (B109758) extracts have been fractionated using RP-18 sorbent with methanol/water solvent systems dovepress.com.
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly when coupled with mass spectrometry (HPLC-HRMS), is a powerful tool for both purification and identification. It allows for high-resolution separation of complex mixtures. Studies have employed HPLC for the final purification of coriolic acid after initial chromatographic steps bac-lac.gc.calookchem.com. The coupling of HPLC with High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, aiding in the identification and confirmation of molecular formulas nih.govresearchgate.netmdpi.com. Specific HPLC conditions often involve C18 columns with gradient elution using acetonitrile and water, with additives like formic acid mdpi.comresearchgate.net.
Preclinical and Translational Research on Coriolic Acid
Cell Line-Based Studies
Research utilizing various cell lines has provided foundational insights into the mechanisms and effects of coriolic acid.
Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)
Coriolic acid has demonstrated inhibitory effects on the proliferation of breast cancer cell lines, including MDA-MB-231 and MCF-7. Studies indicate that coriolic acid can suppress the formation of mammospheres and reduce the subpopulation of cells expressing the breast cancer stem cell (BCSC) marker CD44high/CD24low nih.gov. Furthermore, coriolic acid has been shown to downregulate the transcriptional level and protein expression of c-Myc in BCSCs, a key factor implicated in cancer stem cell maintenance and proliferation nih.gov. In addition to its direct effects on cancer cell growth, research has also explored its potential synergistic effects with other agents. For instance, ursolic acid (UA), a related compound, has been investigated for its ability to enhance the sensitivity of MCF-7 and MDA-MB-231 cells to epirubicin (B1671505) by modulating the autophagy pathway nih.gov. While this study focuses on ursolic acid, it underscores the investigation into compounds affecting these cell lines for breast cancer treatment.
Macrophage Cells (e.g., RAW 264.7)
Studies involving macrophage cell lines, such as RAW 264.7, have explored the anti-inflammatory potential of various compounds, with some research indirectly touching upon pathways relevant to fatty acids. While direct studies on coriolic acid's effects on RAW 264.7 cells were not explicitly found in the initial search, related research on fatty acids and their derivatives in macrophage activation and inflammatory responses provides a context for potential investigations researchgate.netresearchgate.netmdpi.com. These studies often examine the modulation of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α, as well as the activation of signaling pathways such as NF-κB and MAPKs in response to various stimuli.
Human Endothelial Cells
Studies involving human endothelial cells, such as human umbilical vein endothelial cells (HUVECs), have investigated their proliferation, differentiation, and role in angiogenesis vascularcell.commedsci.org. While specific research detailing coriolic acid's direct impact on these cells was not immediately apparent, the broader research landscape in this area focuses on factors influencing endothelial cell function, which could be a target for future investigations into coriolic acid's pharmacological potential, particularly in relation to vascular health or inflammation researchgate.netwikimedia.org.
Animal Model Research (e.g., BALB/c mice for airway dysfunction)
Preclinical research has utilized animal models to understand the physiological effects of various compounds. BALB/c mice are frequently employed in models of allergic airway inflammation due to their propensity for developing a robust Th2-mediated immune response, mimicking aspects of human asthma plos.orgnih.govbiorxiv.orgnih.gov. These models are used to study airway hyperresponsiveness, inflammation, and tissue remodeling. While specific studies detailing coriolic acid's impact on airway dysfunction in BALB/c mice were not explicitly found, the established use of this model for evaluating anti-inflammatory and anti-asthmatic agents provides a framework for potential future research on coriolic acid plos.org.
Research on Pharmacological Potential
The pharmacological potential of coriolic acid is being explored through its observed biological activities. Its demonstrated ability to inhibit breast cancer stem cell formation and downregulate key cancer-related genes like c-Myc suggests a role as an anticancer agent nih.gov. The anti-inflammatory properties observed in studies involving related fatty acids in macrophage models also point towards potential therapeutic applications in inflammatory conditions researchgate.net. Furthermore, the general investigation into natural products for their diverse bioactivities, including those affecting cell proliferation and signaling pathways, positions coriolic acid as a compound of interest for further pharmacological exploration.
Targeting Cancer Stem Cells
Research has elucidated the mechanisms by which coriolic acid exerts its effects on BCSCs, primarily focusing on its ability to inhibit key stem cell properties and modulate critical survival pathways.
Inhibition of Mammosphere Formation and CSC Phenotype: Coriolic acid has been shown to effectively inhibit the formation of mammospheres, a process that reflects the self-renewal capacity of CSCs nih.govnih.govresearchgate.netablesci.com. Furthermore, it significantly reduces the subpopulation of cells exhibiting the CD44high/CD24low phenotype, which is a well-established marker for BCSCs nih.govnih.govresearchgate.netablesci.com. In studies using the MDA-MB-231 breast cancer cell line, coriolic acid treatment decreased this specific subpopulation from 94.0% to 66.3% nih.gov.
Modulation of CSC-Related Gene Expression: The compound has demonstrated an ability to downregulate the expression of genes critical for CSC maintenance and survival. Specifically, coriolic acid treatment led to reduced expression of Nanog, Oct4, and CD44 in BCSCs nih.govnih.govresearchgate.netablesci.com.
Regulation of c-Myc: A key finding in the preclinical investigation of coriolic acid is its impact on the proto-oncogene c-Myc. Coriolic acid has been shown to decrease both the transcriptional and translational levels of c-Myc nih.govnih.govresearchgate.netablesci.com. As c-Myc is recognized as a crucial survival factor for CSCs, its downregulation by coriolic acid suggests a targeted mechanism for eradicating these cells nih.govnih.govresearchgate.netablesci.com. This modulation of c-Myc is considered a novel approach to targeting BCSCs nih.govnih.govresearchgate.netablesci.com.
Induction of Apoptosis: Beyond inhibiting self-renewal and gene expression, coriolic acid also promotes cell death in BCSCs. Treatment with coriolic acid induced apoptosis in BCSCs, with observed increases in both early and late apoptotic cell populations nih.govnih.govresearchgate.netablesci.com. In MDA-MB-231 mammospheres, early apoptosis increased from 1.8% to 5.1%, and late apoptosis rose from 5.7% to 39.6% nih.gov.
Table 1: Impact of Coriolic Acid on Breast Cancer Stem Cell (BCSC) Markers and Self-Renewal
| Marker/Phenotype | Observed Effect | Specific Result (if available) | Citation |
| Mammosphere Formation | Inhibition | - | nih.govnih.govresearchgate.netablesci.com |
| CD44high/CD24low Subpopulation | Decrease | Reduced from 94.0% to 66.3% (MDA-MB-231 cells) | nih.gov |
| Nanog Gene Expression | Reduction | Decreased expression in mammospheres | nih.govnih.govresearchgate.netablesci.com |
| Oct4 Gene Expression | Reduction | Decreased expression in mammospheres | nih.govnih.govresearchgate.netablesci.com |
| CD44 Gene Expression | Reduction | Decreased expression in mammospheres | nih.govnih.govresearchgate.netablesci.com |
| c-Myc (Transcriptional) | Decrease | Reduced c-myc transcripts in mammospheres | nih.govnih.govresearchgate.netablesci.com |
| c-Myc (Translational) | Decrease | Downregulated total protein expression; reduced in fractions | nih.govnih.govresearchgate.netablesci.com |
Table 2: Effect of Coriolic Acid on BCSC Apoptosis
| Apoptosis Stage | Observed Effect | Specific Result (if available) | Citation |
| Early Apoptosis | Increase | Increased from 1.8% to 5.1% (MDA-MB-231 mammospheres) | nih.gov |
| Late Apoptosis | Increase | Increased from 5.7% to 39.6% (MDA-MB-231 mammospheres) | nih.gov |
Therapeutic Agent Development
The preclinical findings on coriolic acid position it as a potential therapeutic agent for cancer, particularly those driven by or containing significant CSC populations. The research highlights its role as a natural compound with anti-CSC activity, suggesting its utility in novel therapeutic strategies nih.govnih.govresearchgate.netresearchgate.net.
The identification of coriolic acid from Salicornia herbacea L. and the subsequent elucidation of its anti-BCSC mechanisms represent a significant step in exploring natural products for cancer therapy nih.govnih.govresearchgate.netablesci.com. Its ability to target CSCs, which are implicated in treatment failure and disease relapse, makes it a candidate for developing new therapeutic approaches nih.govnih.govresearchgate.netresearchgate.netablesci.com. The modulation of c-Myc, a known oncogenic factor and CSC survival mediator, underscores its potential as a targeted therapy nih.govnih.govresearchgate.netablesci.com. As research into CSCs continues to advance, natural compounds like coriolic acid are being investigated for their capacity to selectively eliminate these aggressive cell populations, thereby offering new avenues for more effective cancer treatments researchgate.netmdpi.com.
Future Research Directions and Applications
Exploration of Novel Biological Systems and Activities
Coriolic acid has demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.netresearchgate.net Future research will likely delve deeper into these known activities while also exploring new biological targets and systems.
One area of focus is its potential as an antifungal agent. Studies have shown that hydroxy fatty acids, including coriolic acid, possess antifungal properties, suggesting their potential as biocontrol agents in agriculture to protect crops from fungal pathogens. uminho.ptcdnsciencepub.com Research into the precise mechanisms of its antifungal action, which may involve disrupting fungal membranes or interfering with metabolic signaling, is a promising avenue. uminho.pt
Furthermore, the role of coriolic acid in plant defense mechanisms is an emerging field of study. uminho.pt As an oxylipin, it is involved in plant signaling pathways that respond to pathogens and environmental stress. uminho.pt Understanding how plants utilize coriolic acid for defense could lead to new strategies for enhancing crop resilience.
Development of Coriolic Acid-Based Therapeutics
The demonstrated biological activities of coriolic acid make it a promising candidate for the development of new therapeutic agents.
Anti-inflammatory and Anticancer Potential:
Coriolic acid has shown significant anti-inflammatory effects by inhibiting nitric oxide production and NF-κB activity. researchgate.netnih.gov Its anticancer properties are also a major area of investigation. For instance, (S)-coriolic acid has been shown to suppress breast cancer stem cells by regulating the c-Myc gene. nih.govresearchgate.netmdpi.com It achieves this by inhibiting the formation of mammospheres, inducing apoptosis in breast cancer stem cells, and reducing the population of cancer stem cell marker-expressing cells. nih.gov
Further research is needed to elucidate the specific molecular pathways through which coriolic acid exerts these effects. This will be crucial for designing and developing targeted therapies for inflammatory diseases and various types of cancer.
Integration into Nutraceutical and Pharmaceutical Fields
The natural origin and beneficial properties of coriolic acid position it as a valuable compound for the nutraceutical and pharmaceutical industries. lookchem.comfortunebusinessinsights.com
As a component of certain plant oils, coriolic acid could be incorporated into functional foods and dietary supplements aimed at promoting health and reducing the risk of chronic diseases. rsc.orgresearchgate.net Its antioxidant and anti-inflammatory properties are particularly relevant in this context. nih.govresearchgate.netresearchgate.net
In the pharmaceutical sector, there is growing interest in developing drug products based on natural compounds. izb-online.depharmaceutical-tech.com The development of stable and effective formulations of coriolic acid will be a key step in its journey from a research compound to a clinically approved therapeutic. pharmtech.comcoriolis-pharma.comeuropean-biotechnology.com This includes developing both liquid and lyophilized formulations to ensure product stability and efficacy. izb-online.depharmaceutical-tech.com
Advanced Synthetic Strategies for Analog Development
To fully explore the therapeutic potential of coriolic acid, the development of efficient and stereoselective synthetic methods is essential. cardiff.ac.uk This allows for the production of larger quantities of the natural product and the creation of novel analogs with potentially improved activity or pharmacokinetic properties.
Several synthetic strategies have been explored, including those utilizing the alkyne zipper reaction as a key step to produce both this compound and its analog, (S)-15,16-didehydrocoriolic acid. mdpi.com Other approaches have focused on short and efficient total syntheses. acs.org Future research in this area will likely focus on developing even more streamlined and scalable synthetic routes, as well as methods for creating a diverse library of coriolic acid analogs for biological screening. york.ac.ukacs.orgmdpi.com
Investigation of Inter-Kingdom Signaling Roles
Oxylipins, the class of molecules to which coriolic acid belongs, are recognized as important signaling molecules in intra- and inter-cellular communication across different kingdoms of life. uminho.ptmdpi.comresearchgate.net They are involved in a wide range of biological processes, from regulating development in fungi to mediating plant-pathogen interactions. uminho.ptresearchgate.net
An intriguing area of future research is the role of coriolic acid in inter-kingdom signaling. For example, the endophytic fungus Fusarium incarnatum, which resides in mangrove tree embryos, has been found to produce coriolic acid, suggesting a role in the symbiotic or pathogenic relationship between the fungus and its plant host. researchgate.netnih.gov Understanding how microorganisms use coriolic acid to communicate with and influence their hosts could have significant implications for medicine, agriculture, and ecology. nih.govfrontiersin.org This includes investigating how bacterial pathogens might "hijack" these signaling pathways to their advantage. nih.gov
Q & A
Q. What experimental methodologies are recommended for isolating and synthesizing Coriolic acid from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography to purify Coriolic acid from plant matrices like Salicornia herbacea L. . For synthesis, enzymatic or chemical oxidation of linoleic acid derivatives is common, requiring precise control of stereochemistry at the 13-(S)-hydroxy position. Characterization should include NMR, MS, and FT-IR to confirm structural integrity and purity (>95%) .
Q. How should in vitro models be designed to evaluate Coriolic acid’s anti-proliferative effects?
- Methodological Answer : Use cancer cell lines (e.g., MDA-MB-231, MCF-7) with non-cancerous controls (e.g., HEK-293) to assess specificity. Dose-response curves (0–400 µM) over 24–72 hours are critical, with viability assays (MTT/CellTiter-Glo) and colony formation assays to quantify inhibitory effects. Include triplicate replicates and statistical validation (ANOVA with post-hoc tests) to ensure reproducibility .
Q. What molecular mechanisms underlie Coriolic acid’s inhibition of cancer stem cell activity?
- Methodological Answer : Prioritize hypothesis-driven approaches, such as qPCR or Western blotting to analyze c-Myc suppression, a key pathway in breast cancer stem cells. Pair this with functional assays (e.g., mammosphere formation) to link molecular changes to phenotypic outcomes. Validate findings using siRNA knockdown or CRISPR-Cas9 to establish causality .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for Coriolic acid across studies?
- Methodological Answer : Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. Standardize experimental parameters (e.g., adherence to CLSI guidelines) and validate results across multiple cell lines. Use meta-analysis tools to compare datasets and identify confounding variables .
Q. What in vivo models are optimal for studying Coriolic acid’s bioavailability and toxicity?
- Methodological Answer : Employ xenograft models (e.g., BALB/c nude mice implanted with MDA-MB-231 tumors) to assess pharmacokinetics. Measure plasma concentrations via LC-MS/MS after oral/intravenous administration. Include toxicity endpoints (e.g., liver/kidney function tests, histopathology) and compare results to in vitro predictions to refine dosing strategies .
Q. How should researchers address conflicting data on Coriolic acid’s dual pro- and anti-inflammatory roles?
- Methodological Answer : Context-dependent effects may stem from concentration thresholds or cell-type specificity. Design dose-ranging studies in primary immune cells (e.g., macrophages) and use cytokine profiling (ELISA/multiplex assays) to map biphasic responses. Incorporate pathway inhibitors (e.g., NF-κB blockers) to dissect mechanistic nuances .
Q. What strategies enhance the stability of Coriolic acid in experimental formulations?
- Methodological Answer : Test antioxidant additives (e.g., BHT, ascorbic acid) during storage and use inert atmospheres (N2) to prevent oxidation. Characterize degradation products via accelerated stability studies (40°C/75% RH) and UPLC-MS. Consider nanoencapsulation (liposomes or PLGA nanoparticles) for prolonged activity in biological systems .
Data Analysis and Validation
Q. Which statistical approaches are critical for analyzing Coriolic acid’s dose-dependent effects?
- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. Apply false discovery rate (FDR) correction for high-throughput datasets (e.g., RNA-seq). Report effect sizes (Cohen’s d) and confidence intervals to contextualize biological significance .
Q. How can researchers validate transcriptomic data linking Coriolic acid to c-Myc downregulation?
- Methodological Answer : Cross-validate RNA-seq findings with RT-qPCR for key genes (e.g., MYC, CD44). Perform ChIP-seq to confirm reduced c-Myc binding at target promoters. Use rescue experiments (c-Myc overexpression) to functionally validate the pathway .
Experimental Design Pitfalls
Q. What are common oversights in designing combinatorial studies with Coriolic acid and chemotherapeutics?
- Methodological Answer : Avoid fixed-ratio designs; instead, use synergy analysis (e.g., Chou-Talalay method) to quantify Combination Index (CI) values. Account for pharmacokinetic interactions (e.g., CYP450 enzyme modulation) and include monotherapy controls. Predefine additive/synergistic thresholds (CI < 1) to avoid subjective interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
